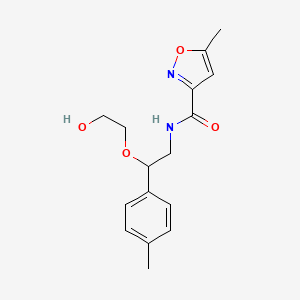
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a crucial role in maintaining energy homeostasis in cells. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
Mécanisme D'action
A-769662 activates N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to its activation. This compound activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). Phosphorylation of ACC leads to the inhibition of fatty acid synthesis, while phosphorylation of GLUT4 promotes glucose uptake in cells.
Biochemical and Physiological Effects
A-769662 has been shown to have various biochemical and physiological effects. It has been found to decrease triglyceride levels and increase fatty acid oxidation in liver cells. A-769662 has also been shown to increase glucose uptake and glycogen synthesis in skeletal muscle cells. In addition, A-769662 has been found to induce apoptosis in cancer cells by activating the this compound pathway.
Avantages Et Limitations Des Expériences En Laboratoire
A-769662 has several advantages for lab experiments. It is a potent and selective activator of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide, making it a useful tool for studying the this compound pathway. A-769662 is also stable in solution and can be easily synthesized in large quantities. However, there are some limitations to using A-769662 in lab experiments. It has been shown to have off-target effects on other kinases, such as protein kinase C (PKC) and protein kinase A (PKA). In addition, the mechanism of action of A-769662 is not fully understood, and its effects on different cell types may vary.
Orientations Futures
There are several future directions for research on A-769662. One area of interest is the development of more potent and selective activators of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide. Another area of research is the investigation of the therapeutic potential of A-769662 in treating metabolic disorders such as diabetes and obesity. Furthermore, the use of A-769662 in combination with other drugs for cancer treatment is also an area of interest. Finally, the development of new methods for synthesizing A-769662 and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.
Conclusion
In conclusion, A-769662 is a small molecule activator of this compound with potential therapeutic applications in various metabolic disorders and cancer. Its mechanism of action involves the activation of this compound, leading to the phosphorylation of downstream targets involved in energy metabolism. A-769662 has several advantages for lab experiments, but there are also some limitations to its use. Future research on A-769662 may lead to the development of new drugs for treating metabolic disorders and cancer.
Méthodes De Synthèse
A-769662 was first synthesized by Abbott Laboratories in 2008. The synthesis method involves the condensation of 2-(2-hydroxyethoxy)ethylamine with p-tolualdehyde to form the intermediate, 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine. The intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to form A-769662.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. A-769662 has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-3-5-13(6-4-11)15(21-8-7-19)10-17-16(20)14-9-12(2)22-18-14/h3-6,9,15,19H,7-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUAMGKMSOZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

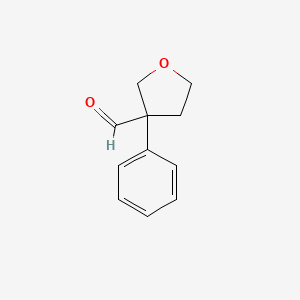
![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)
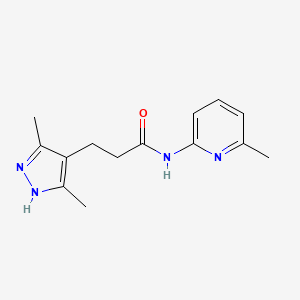


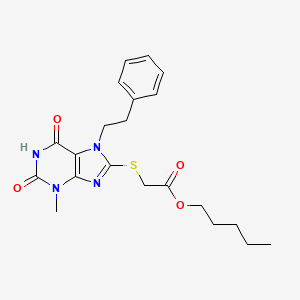
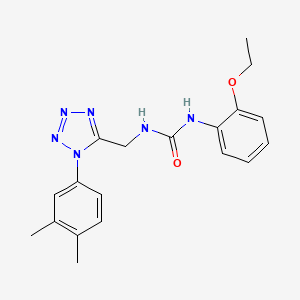
![N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2780038.png)

![N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2780042.png)

![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)

